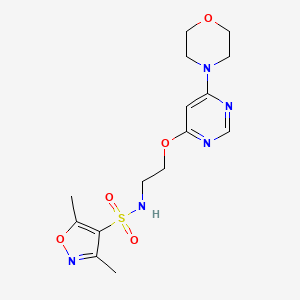

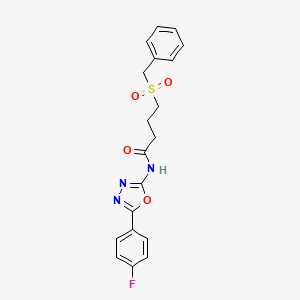

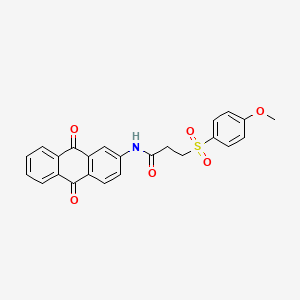

3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing an oxygen atom and a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole and pyrimidine rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which can have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in its structure. The isoxazole ring, for example, can participate in a variety of reactions, including cycloadditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoxazole, pyrimidine, and morpholine rings could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Endothelin Receptor Antagonism

Research on compounds structurally similar to 3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide has shown their potential as endothelin receptor antagonists. For instance, Murugesan et al. (2003) discovered BMS-207940, a highly potent and orally active ET(A) selective antagonist with excellent bioavailability in rats. This compound showed enhanced potency and selectivity for the ET(A) receptor compared to its predecessors (Murugesan et al., 2003).

Structure-Metabolism Relationships

Humphreys et al. (2003) explored the structure-metabolism relationships of similar endothelin receptor antagonists. They found that small molecular changes in the structure could significantly alter the metabolic stability and disposition of these compounds (Humphreys et al., 2003).

Synthesis and Biological Screening

Several studies have focused on the synthesis and biological screening of compounds with similar structural characteristics. For example, Rahmouni et al. (2014) synthesized novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which could have implications in drug design and development (Rahmouni et al., 2014).

Antibacterial Applications

The antibacterial potential of sulfonamido-based compounds has been explored. Azab et al. (2013) investigated novel heterocyclic compounds containing a sulfonamido moiety for their antibacterial properties (Azab et al., 2013).

Cardiovascular Implications

Isoxazole derivatives have been studied for their cardiovascular effects. McKenna et al. (1988) synthesized and evaluated the cardioactivity of two 4-isoxazolyldihydropyridines, which were found to be effective vasodilators in the Langendorff assay (McKenna et al., 1988).

Synthesis and Herbicidal Activities

Compounds with an isoxazole moiety, similar in structure to this compound, have been synthesized for potential herbicidal applications. Fu-b (2014) described the synthesis of a novel compound with significant inhibitory activity against certain weed species (Fu-b, 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,5-dimethyl-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O5S/c1-11-15(12(2)25-19-11)26(21,22)18-3-6-24-14-9-13(16-10-17-14)20-4-7-23-8-5-20/h9-10,18H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCVGGINYSKDGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

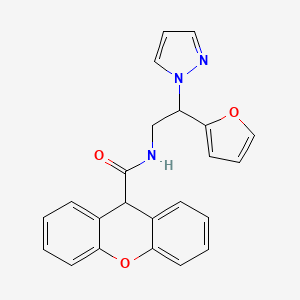

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B2627483.png)

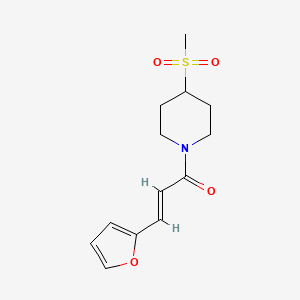

![methyl 4-[(hydroxyimino)methyl]-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2627495.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2627499.png)

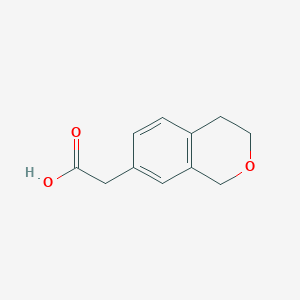

![(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2627500.png)